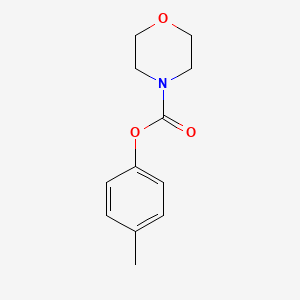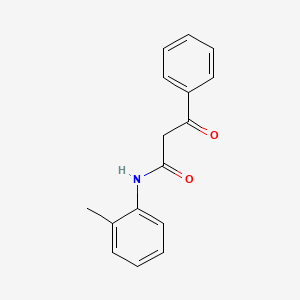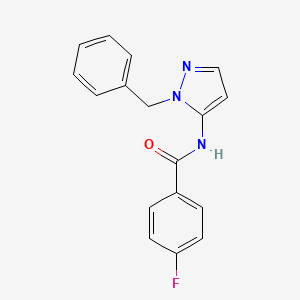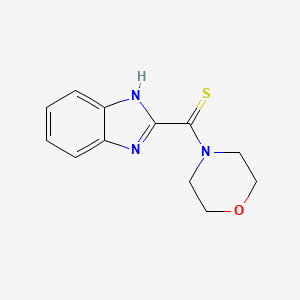
Morpholine-4-carboxylic acid p-tolyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Morpholine-4-carboxylic acid p-tolyl ester is a chemical compound with the molecular formula C₁₂H₁₅NO₃ and a molecular weight of 221.25 g/mol It is a derivative of morpholine, a heterocyclic amine, and is characterized by the presence of a p-tolyl ester group
Zukünftige Richtungen
The future directions in the field of morpholines, including 4-methylphenyl 4-morpholinecarboxylate, involve the design of new morpholine compounds with different biological profiles . The development of targeted therapies that selectively bind and act through molecules expressed by cancer cells has been a major advancement in the treatment of cancer .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of morpholine-4-carboxylic acid p-tolyl ester typically involves the esterification of morpholine-4-carboxylic acid with p-tolyl alcohol. This reaction can be catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common. Additionally, purification steps such as distillation or recrystallization are employed to obtain high-purity products .
Analyse Chemischer Reaktionen
Types of Reactions
Morpholine-4-carboxylic acid p-tolyl ester can undergo various chemical reactions, including:
Oxidation: The ester group can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: Morpholine-4-carboxylic acid.
Reduction: Morpholine-4-carbinol.
Substitution: Various morpholine derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Morpholine-4-carboxylic acid p-tolyl ester has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a building block for the development of biologically active compounds.
Medicine: Research into its potential therapeutic applications, including as a precursor for drug development, is ongoing.
Industry: It is utilized in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of morpholine-4-carboxylic acid p-tolyl ester involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release morpholine-4-carboxylic acid, which can then interact with various biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Morpholine-4-carboxylic acid methyl ester
- Morpholine-4-carboxylic acid ethyl ester
- Morpholine-4-carboxylic acid benzyl ester
Uniqueness
Morpholine-4-carboxylic acid p-tolyl ester is unique due to the presence of the p-tolyl group, which imparts distinct chemical and physical properties compared to other esters.
Eigenschaften
IUPAC Name |
(4-methylphenyl) morpholine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3/c1-10-2-4-11(5-3-10)16-12(14)13-6-8-15-9-7-13/h2-5H,6-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNHCGFLXFHEXBN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OC(=O)N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-[2-(2-aminoethyl)-4-morpholinyl]-2-(butylthio)-4-pyrimidinamine dihydrochloride](/img/structure/B5663513.png)
![ethyl (4-{[(3-chloro-2-methylphenyl)amino]carbonyl}phenoxy)acetate](/img/structure/B5663517.png)

![4-{[4-(2-methylphenoxy)-1-piperidinyl]carbonyl}-1-(2-pyridinylmethyl)-2-pyrrolidinone](/img/structure/B5663529.png)

![(1S,5R)-3-(3-fluoro-8-methylimidazo[1,2-a]pyridine-2-carbonyl)-6-(2-methoxyethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5663544.png)
![N-[(4-isopropyl-1,2,3-thiadiazol-5-yl)methyl]-2-(4-pyridinyl)-4-quinolinecarboxamide](/img/structure/B5663549.png)
![1-{[3-(hydroxymethyl)-3-propyl-1-piperidinyl]carbonyl}cyclopropanecarboxamide](/img/structure/B5663558.png)

![1-[(2,4-dimethylphenyl)methyl]-4-pyridin-2-ylpiperazine](/img/structure/B5663597.png)
![[4-(2-Acetamido-1,3-thiazol-4-yl)phenyl] acetate](/img/structure/B5663600.png)
![[(3R*,4R*)-1-[(2,4-dimethyl-1,3-thiazol-5-yl)acetyl]-4-(4-morpholinylmethyl)-3-pyrrolidinyl]methanol](/img/structure/B5663605.png)
